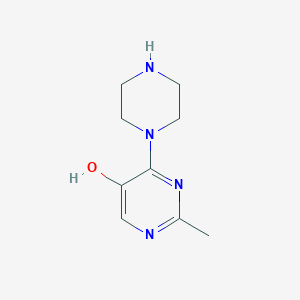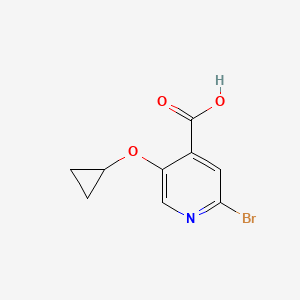
2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position, a piperazine ring at the 4-position, and a hydroxyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol typically involves the nucleophilic substitution reaction of 2-chloro-4-(piperazin-1-yl)pyrimidine with a suitable hydroxylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process includes the preparation of intermediates followed by their conversion to the final product through optimized reaction conditions to achieve high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions on the piperazine ring can introduce various functional groups .
Applications De Recherche Scientifique
2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid
- 1-(2-Pyrimidyl)piperazine
Uniqueness
2-Methyl-4-(piperazin-1-yl)pyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 5-position and the piperazine ring at the 4-position allows for unique interactions with biological targets, making it a valuable compound in drug design and medicinal chemistry .
Propriétés
Formule moléculaire |
C9H14N4O |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-methyl-4-piperazin-1-ylpyrimidin-5-ol |
InChI |
InChI=1S/C9H14N4O/c1-7-11-6-8(14)9(12-7)13-4-2-10-3-5-13/h6,10,14H,2-5H2,1H3 |
Clé InChI |
BBRGBSDZOLYARP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=N1)N2CCNCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B13930561.png)

![2-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13930566.png)


![Propanedioic acid, [(2-methylphenyl)methylene]-, diethyl ester](/img/structure/B13930589.png)

